molecular formula C16H17F3N2O B3171481 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline CAS No. 946682-66-2

2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline

Cat. No. B3171481
CAS RN: 946682-66-2
M. Wt: 310.31 g/mol
InChI Key: FJJILHBGBCHJJB-UHFFFAOYSA-N
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Description

2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is a specialty product used for proteomics research . It has a molecular formula of C16H17F3N2O and a molecular weight of 310.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline, such as melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline:

Proteomics Research

2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent to modify proteins, aiding in the identification and quantification of proteins in complex biological samples .

Pharmaceutical Development

In pharmaceutical development, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with various biological targets to develop new drugs. Its unique chemical structure makes it a candidate for studying its effects on different biological pathways .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it serves as an intermediate in the production of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.

Material Science

In material science, 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is used to develop new materials with specific properties. Researchers explore its potential in creating polymers and other materials with unique electrical, thermal, or mechanical properties .

Environmental Chemistry

This compound is studied in environmental chemistry for its potential impact on the environment. Researchers analyze its degradation pathways, persistence in the environment, and potential toxicity to understand its ecological effects and develop strategies for mitigation.

Biochemical Assays

In biochemical assays, 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is used as a reagent to detect and quantify various biochemical substances. Its reactivity with specific biomolecules makes it useful in assays designed to measure enzyme activity, protein interactions, and other biochemical processes .

Medicinal Chemistry

Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure allows for modifications that can enhance the efficacy, selectivity, and safety of potential drugs. Studies often focus on optimizing its pharmacokinetic and pharmacodynamic properties .

Toxicology Studies

In toxicology, researchers study the effects of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline on living organisms. These studies help determine its safety profile, potential toxic effects, and mechanisms of toxicity, which are crucial for assessing its suitability for various applications.

Mechanism of Action

The mechanism of action of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline is not specified in the search results. It’s mentioned as a product used in proteomics research , but the exact biological or chemical processes it’s involved in aren’t detailed.

Future Directions

The future directions or potential applications of 2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline are not specified in the search results. As a product used in proteomics research , it may have potential in various scientific studies, but specific future directions are not detailed.

properties

IUPAC Name

2-[2-(N-methylanilino)ethoxy]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c1-21(13-5-3-2-4-6-13)9-10-22-15-8-7-12(11-14(15)20)16(17,18)19/h2-8,11H,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJILHBGBCHJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)C(F)(F)F)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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